molecular formula C15H18N8O B12165191 N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12165191
M. Wt: 326.36 g/mol
InChI Key: TYQCTTRGNQFRLQ-UHFFFAOYSA-N
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Description

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound that belongs to the class of triazole and tetrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common method includes the formation of the triazole ring followed by the introduction of the tetrazole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and tetrazole derivatives, such as:

  • N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(1H-tetrazol-1-yl)benzamide
  • N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(5-methyl-1H-tetrazol-1-yl)phenylacetamide

Uniqueness

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its specific combination of triazole and tetrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H18N8O

Molecular Weight

326.36 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C15H18N8O/c1-9(2)8-13-16-15(20-19-13)17-14(24)11-4-6-12(7-5-11)23-10(3)18-21-22-23/h4-7,9H,8H2,1-3H3,(H2,16,17,19,20,24)

InChI Key

TYQCTTRGNQFRLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NNC(=N3)CC(C)C

Origin of Product

United States

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